5-OH-DPAT is classified under the category of psychoactive substances, specifically as a dopamine receptor agonist. It is synthesized in laboratories for research purposes and is not typically found in natural sources. The compound is often used in studies involving receptor mapping and understanding dopamine-related pathways in the brain .
The synthesis of 5-OH-DPAT involves several chemical reactions, primarily focusing on the modification of existing compounds to produce the desired structure. A common method includes:
The detailed synthetic pathway often involves multiple steps, including protection-deprotection strategies and careful control of reaction conditions to prevent racemization .
The molecular formula of 5-OH-DPAT is , with a molecular weight of approximately 288.39 g/mol. The compound features a tetrahydronaphthalene backbone with a hydroxy group at position five and dipropylamino substituents that contribute to its receptor binding properties.
This structure is critical for its interaction with dopamine receptors, influencing both affinity and selectivity .
5-OH-DPAT undergoes various chemical reactions that are significant for its pharmacological activity:
These reactions are crucial for understanding both the therapeutic effects and potential side effects associated with the compound .
The mechanism of action of 5-OH-DPAT primarily involves its agonistic effects on dopamine receptors:
Data from studies indicate that the (S)-enantiomer demonstrates significantly higher potency compared to its counterpart, underscoring the importance of stereochemistry in pharmacological activity .
5-OH-DPAT possesses several notable physical and chemical properties:
These properties influence its formulation for both research applications and potential therapeutic use .
5-OH-DPAT has several applications within scientific research:
The ongoing research into 5-OH-DPAT continues to reveal insights into receptor biology and therapeutic avenues for neurodegenerative diseases .
5-OH-DPAT [(±)-5-hydroxy-2-(dipropylamino)tetralin] exhibits distinct stereoselective interactions with dopamine receptors due to its chiral center at the C2 position of the aminotetralin scaffold. Resolution of its enantiomers is achieved via chiral ion-pair chromatography using N-benzyloxycarbonylglycyl-L-proline as the counter ion, yielding (S)-5-OH-DPAT with >99.7% enantiomeric purity and (R)-5-OH-DPAT as its optical antipode [2]. The (S)-enantiomer functions as a potent dopamine D2/D3 receptor agonist, while the (R)-enantiomer acts as a weak D2 receptor antagonist with 10- to 20-fold lower potency in vivo [1] [2]. This enantioselectivity arises from differential binding orientation in receptor pockets: molecular modeling indicates optimal hydrogen bonding and hydrophobic interactions between the (S)-enantiomer’s hydroxy group and transmembrane residues in D2/D3 receptors, whereas the (R)-enantiomer adopts a suboptimal conformation [8].
Table 1: Pharmacological Properties of 5-OH-DPAT Enantiomers
Enantiomer | D2 Receptor Affinity (Ki) | Functional Activity | In Vivo Effect (DOPA Reduction) |
---|---|---|---|
(S)-5-OH-DPAT | 2.3 nM | Full agonist | 85% reduction at 1 mg/kg |
(R)-5-OH-DPAT | 210 nM | Weak antagonist/Partial agonist | 15% reduction at 1 mg/kg |
The dopaminergic agonism of 5-OH-DPAT is governed by three structural elements:
Physicochemical properties further modulate functionality: a calculated log P of 3.55 enables blood-brain barrier penetration, while the phenolic pKa of 10.5 ensures partial ionization at physiological pH, facilitating receptor interaction [9] [10].
Table 2: Structural Features Governing 5-OH-DPAT’s Dopaminergic Activity
Structural Element | Modification | Effect on D2/D3 Affinity | Functional Consequence |
---|---|---|---|
Tetralin C2 position | Methyl substitution | ↓ 10-fold | Reduced conformational flexibility |
N-Alkyl chain length | Dimethyl vs. dipropyl | ↓ 100-fold (dimethyl) | Loss of hydrophobic interactions |
5-Hydroxy group | Removal or methylation | ↓ >50-fold | Disrupted hydrogen bonding |
Stereochemistry | (R) vs. (S) enantiomer | ↓ 90-fold (R-enantiomer) | Antagonist profile |
Data derived from [1] [3] [10].
Radiolabeled 5-OH-DPAT analogs enable positron emission tomography (PET) imaging of D2/D3 receptors. Two key synthetic strategies are employed:
Table 3: Radiolabeled 5-OH-DPAT Analogs for Neuroimaging
Radiotracer | Radionuclide | Synthetic Precursor | Receptor Binding (Kᵢ) | PET Application |
---|---|---|---|---|
[¹¹C]5-OH-DPAT | ¹¹C (t₁/₂: 20 min) | 5-hydroxy-2-aminotetralin | D2: 2.3 nM; D3: 0.8 nM | High-affinity state imaging |
¹⁸F-5-OH-FPPAT | ¹⁸F (t₁/₂: 110 min) | Tosyl-pentyl precursor | D2/D3: 1.8 nM | Moderate striatal uptake |
Radiolabeling preserves stereochemical integrity: chiral HPLC confirms >98% enantiopurity for (S)-[¹¹C]5-OH-DPAT, ensuring accurate agonist-specific receptor quantification [4]. Future efforts aim to develop fluorinated analogs with improved brain kinetics and reduced defluorination.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: